N-[(4-Methylpiperidin-4-yl)methyl]-4-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
N-[(4-methylpiperidin-4-yl)methyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19N3O4S/c1-13(6-8-14-9-7-13)10-15-21(19,20)12-4-2-11(3-5-12)16(17)18/h2-5,14-15H,6-10H2,1H3 |
InChI Key |
PVAJKFXMVACPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[(4-Methylpiperidin-4-yl)methyl]-4-nitrobenzene-1-sulfonamide typically involves:
- Preparation or procurement of the 4-methylpiperidin-4-ylmethyl amine intermediate.
- Sulfonylation of the amine with 4-nitrobenzenesulfonyl chloride or equivalent sulfonylating agent.
- Purification and characterization of the final sulfonamide product.
Preparation of the 4-Methylpiperidin-4-ylmethyl Amine Intermediate
The 4-methylpiperidin-4-ylmethyl amine can be synthesized by:
- Starting from 4-methylpiperidine, which is commercially available or prepared via reductive amination of 4-piperidone derivatives.
- Introduction of a methylene linker (–CH2–) at the 4-position by formaldehyde or other aldehyde-based alkylation, followed by reduction or amination to install the amino group.
Alternatively, the compound may be accessed by reductive amination of 4-methylpiperidine with formaldehyde and ammonia or an amine source under catalytic hydrogenation conditions.
Sulfonylation Reaction
The key step is the sulfonylation of the amine with 4-nitrobenzenesulfonyl chloride to form the sulfonamide bond. Typical conditions include:
- Reagents: 4-nitrobenzenesulfonyl chloride, base (e.g., triethylamine, pyridine).
- Solvent: Polar aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.
- Temperature: Usually 0 °C to room temperature to control reaction rate and minimize side reactions.
- Procedure: The amine is dissolved in the solvent and cooled; the sulfonyl chloride is added dropwise with stirring in the presence of base to neutralize the generated HCl.
Purification and Isolation
- The reaction mixture is typically quenched with water or aqueous acid/base to remove inorganic salts.
- Extraction with organic solvents (e.g., ethyl acetate) separates the organic layer.
- Purification is achieved by recrystallization from ethanol, ethyl acetate, or mixtures thereof, or by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
- Final product characterization involves spectroscopic methods including IR, ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm structure and purity.
Chiral Resolution (If Applicable)
If the compound is chiral (due to the piperidine substituent), chiral resolution methods may be employed:
- Formation of diastereomeric salts with chiral acids such as mandelic acid or camphorsulfonic acid.
- Use of chiral auxiliaries like O,O'-diacyltartaric acid derivatives to enhance stereoselectivity.
- Recrystallization or chromatographic separation of diastereomers.
- This approach is documented in patent WO2016133317A1 for related sulfonamide derivatives, emphasizing safer and more economical asymmetric synthesis or chiral resolution methods without hazardous hydrogen evolution or extreme low-temperature conditions.
Example Reaction Conditions and Yields
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the sulfonamide formation and substitution pattern on the piperidine ring.
- Infrared Spectroscopy (IR): Characteristic sulfonamide S=O stretch (~1150–1350 cm^-1), aromatic nitro group (NO2) peaks (~1500 and 1350 cm^-1).
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight.
- High-Performance Liquid Chromatography (HPLC): Purity and enantiomeric excess (if chiral).
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylpiperidin-4-yl)methyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like acetonitrile, and mild heating.
Oxidation: m-Chloroperbenzoic acid, dichloromethane solvent, room temperature.
Major Products Formed
Reduction: N-[(4-Methylpiperidin-4-yl)methyl]-4-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
N-[(4-Methylpiperidin-4-yl)methyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(4-Methylpiperidin-4-yl)methyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitrobenzene group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Moieties
(a) N-(4-Methylphenyl)-4-piperidin-1-ylbutanamide (CAS 65783-58-6)
- Structure : Contains a 4-piperidinylbutanamide group linked to a 4-methylphenyl ring.
- Properties : Molecular weight = 260.38 g/mol; LogP = 3.21, indicating moderate lipophilicity .
- Comparison : The absence of a sulfonamide group and nitro substituent reduces its polarity compared to the target compound. This structural difference may limit its utility in applications requiring hydrogen-bonding interactions.
(b) 4-(4-Fluorophenyl)piperidine Derivatives
- Example: 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxaldehyde ().
- Properties : Incorporates a fluorophenyl group and sulfonamide, enhancing metabolic stability.
Sulfonamide Derivatives with Nitrobenzene Groups
(a) N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide Hydrochloride
- Structure : Features an ethylenediamine linker between the sulfonamide and a primary amine .
- Properties : Molecular weight = 281.72 g/mol; Water-soluble due to the hydrochloride salt.
- Comparison: The aminoethyl group enhances solubility but reduces membrane permeability compared to the target compound’s methylpiperidine group.
(b) N-(Benzyloxy)-4-nitrobenzene-1-sulfonamide (CAS 1033774-90-1)
(a) N-[(4-Methoxyphenyl)(naphthalen-1-yl)methyl]-4-methylbenzenesulfonamide
- Properties : 99% stereochemical purity; [α]D²⁰ = +2.5 (CHCl₃) .
- Comparison : The methoxyphenyl-naphthyl group enhances chiral recognition but lacks the nitro group’s electron-withdrawing effects, altering reactivity in electrophilic substitutions.
(b) Apoptosis-Targeting Sulfonamides
- Example: N-[4-[[(2R)-4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide ().
- Activity : Targets Bcl-2 proteins for apoptosis regulation.
- Comparison: The extended alkyl chain and dimethylamino group in this analog improve intracellular targeting but may increase synthetic complexity compared to the target compound.
Physicochemical and Spectroscopic Comparisons
Biological Activity
N-[(4-Methylpiperidin-4-yl)methyl]-4-nitrobenzene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a methyl group and is linked to a 4-nitrobenzene sulfonamide moiety. The synthesis typically involves multi-step reactions that may include condensation reactions between piperidine derivatives and nitrobenzenes. The synthetic pathway is crucial for optimizing yield and purity, which directly influences biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:
- Mechanism : The compound appears to induce apoptosis in cancer cells through pathways involving the inhibition of key signaling proteins such as AKT and PI3K, which are crucial for cell survival and proliferation.
- Case Study : In an experimental model using MCF cell lines, this compound demonstrated an IC50 value of approximately 25 μM, indicating effective cytotoxicity against these cells .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-[4-Methylpiperidin-4-yl)methyl]-4-nitrobenzene-1-sulfonamide | MCF | 25 | Apoptosis induction via AKT/PI3K inhibition |
| Similar Derivative | U87 Glioblastoma | 45.2 | Cytotoxicity through signaling pathway disruption |
2. Antimicrobial Activity
The sulfonamide class is well-known for its antibacterial properties. The compound has shown promising results against several bacterial strains:
- Activity Against Pathogens : Studies indicate that this compound exhibits significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound likely inhibits enzymes involved in folate synthesis, a critical pathway for bacterial growth.
- Apoptosis Induction : In cancer cells, it triggers programmed cell death pathways by modulating key proteins involved in cell survival.
- Cell Cycle Arrest : Some studies suggest that this compound may cause cell cycle arrest in specific phases, further contributing to its anticancer effects.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : These studies often involve testing against various cancer cell lines and bacterial strains to determine cytotoxicity and antimicrobial efficacy.
- In Vivo Models : Animal models have been utilized to assess the therapeutic potential and safety profile of the compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(4-Methylpiperidin-4-yl)methyl]-4-nitrobenzenesulfonamide, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically involves sulfonylation of the piperidine derivative with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane or DMF). Key steps include:
- Coupling reactions : Use of coupling agents like EDCI/HOBt for amide bond formation (if applicable).
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .
- Yield optimization : Control reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Key methods :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylpiperidine and nitrobenzene groups). Chemical shifts for the sulfonamide proton typically appear at δ 7.8–8.2 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%) .
Q. What physicochemical properties influence its solubility and stability in biological assays?
- Solubility : Poor aqueous solubility due to the nitro group and hydrophobic piperidine ring. Use DMSO for stock solutions (≤10 mM) and dilute in PBS for assays .
- Stability : Susceptible to photodegradation. Store in amber vials at −20°C. Monitor stability via LC-MS over 24-hour periods .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different experimental models?
- Approach :
- Dose-response validation : Perform orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.
- Metabolic stability testing : Use liver microsomes to assess if inactive metabolites explain low activity in vivo .
- Structural analogs : Synthesize derivatives (e.g., replacing the nitro group with cyano) to probe SAR and identify confounding functional groups .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methods :
- Molecular docking : Use AutoDock Vina with crystal structures of homologous proteins (e.g., carbonic anhydrase II for sulfonamide interactions). Focus on the sulfonamide moiety’s hydrogen bonding with active-site zinc ions .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the piperidine ring in hydrophobic pockets .
Q. How should researchers design experiments to evaluate off-target effects in kinase inhibition studies?
- Protocol :
- Kinase profiling panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify cross-reactivity.
- Counter-screening : Use ATP-competitive inhibitors (e.g., staurosporine) to distinguish between allosteric and competitive mechanisms .
- Crystallography : Co-crystallize with high-risk off-targets (e.g., EGFR) to validate binding poses .
Q. What strategies mitigate synthetic challenges in scaling up this compound for in vivo studies?
- Solutions :
- Flow chemistry : Implement continuous-flow reactors for exothermic sulfonylation steps to improve safety and yield .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for environmentally benign synthesis .
- Quality control : Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results between 2D vs. 3D cell culture models?
- Hypothesis testing :
- Penetration efficiency : Measure intracellular concentrations via LC-MS in 3D spheroids to assess diffusion limitations .
- Hypoxia effects : Use Seahorse assays to compare metabolic activity in 2D monolayers vs. 3D matrices under low-oxygen conditions .
Q. Why does the compound show variable IC50 values in enzymatic vs. cell-based assays?
- Root cause analysis :
- Membrane permeability : Calculate logP (experimental vs. predicted) to determine if poor permeability limits cellular uptake.
- Protein binding : Use equilibrium dialysis to quantify serum protein binding, which may reduce free drug concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
